molecular formula C12H14FNO4 B3335402 2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt CAS No. 1197226-82-6

2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt

Cat. No. B3335402
CAS RN: 1197226-82-6
M. Wt: 255.24
InChI Key: FAZIBKCEYZGCEG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid salt, also known as 4-Fluoro-α-PVP or 4F-α-PVP, is a synthetic stimulant drug belonging to the pyrrolidine class. It is a research chemical that is frequently used in scientific studies to investigate its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt is not fully understood. However, it is believed to work by increasing the release of dopamine and other neurotransmitters in the brain, leading to increased feelings of pleasure and euphoria. It may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, suggesting that it has stimulant properties. It has also been shown to increase heart rate and blood pressure, indicating that it may have cardiovascular effects. Additionally, it has been shown to have anxiolytic effects, reducing anxiety in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt in lab experiments is its potency. It has been shown to have a higher binding affinity for the dopamine transporter than other pyrrolidine derivatives, making it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt is its potential for abuse. It is important to handle this compound with caution and to follow appropriate safety protocols.

Future Directions

There are several potential future directions for research on 2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt. One area of interest is its potential as a treatment for addiction. It has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the potential risks associated with the use of 2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt should be further investigated to ensure its safe use in scientific research.

Scientific Research Applications

2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have significant binding affinity for the dopamine transporter, which is involved in the regulation of mood, motivation, and reward. This suggests that 2-(2-(4-Fluoro-phenyl)-pyrrolidine oxalic acid saltphenyl)-pyrrolidine oxalic acid salt may have potential as a treatment for depression, addiction, and other psychiatric disorders.

properties

IUPAC Name

2-(4-fluorophenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.C2H2O4/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;3-1(4)2(5)6/h3-6,10,12H,1-2,7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZIBKCEYZGCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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